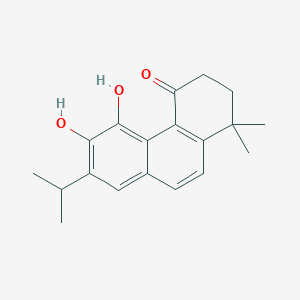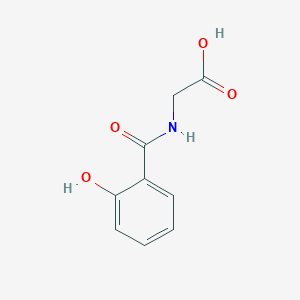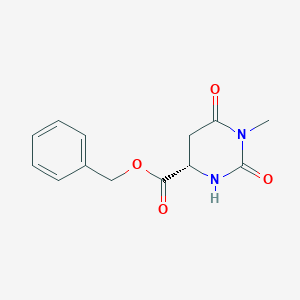
2-叠氮基-1-(4'-甲氧基-3'-磺酰胺苯基)-1-丙酮
描述
Synthesis Analysis
A similar compound, tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), was prepared in two steps with an overall yield of 74%, demonstrating the feasibility of complex syntheses involving azido, sulfonamido, and methoxy groups (Fall et al., 2021).
Molecular Structure Analysis
The structural elucidation of related compounds is typically achieved through IR, 1D and 2D NMR experiments, and elemental analysis. These techniques provide comprehensive information on the molecular structure, including the spatial arrangement of atoms and functional groups, which is crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of compounds with azido, sulfonamido, and methoxy groups varies significantly depending on the molecular context. For instance, azides are known for their participation in cycloaddition reactions, while sulfonamides exhibit various biological activities and stability due to their sulfonyl group (Holland et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in synthesis and material science. These properties are often investigated using techniques like DSC, POM, and XRD to understand the compound's behavior under different conditions.
Chemical Properties Analysis
Chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental to the compound's applications. Studies on similar compounds provide insights into their potential reactivities, such as participation in click reactions or their behavior as Michael acceptors (Das et al., 2019).
科学研究应用
1. 生物转化和化学酶促合成
- 生物转化研究表明,Helminthosporium 物种 NRRL 4671 等真菌可以催化类似化合物的硫氧化和羰基还原 (Holland、Ihasz 和 Lounsbery,2002 年).
- 已经开发出化学酶促合成方法来使用类似的叠氮酮创建手性 β-叠氮醇,这对于制备手性 aziridines 和氨基醇至关重要 (Besse、Veschambre、Chěnevert 和 Dickman,1994 年).
2. 光力学研究
- 3-叠氮基-1-(4-甲氧基苯基)丙烯酮等乙烯基叠氮化物在紫外线下表现出显着的机械效应,例如开裂或弯曲,释放 N2。这种行为突出了光化学气体释放光反应分子晶体中的潜力 (Shields 等,2020 年).
3. 固相合成和文库创建
- 固相合成策略已被用于创建化合物文库,例如 d-threo-PDMP 衍生物,使用结构相似的叠氮中间体 (Dong 等,2013 年).
4. 水凝胶的功能化改性
- 辐射诱导的聚乙烯醇/丙烯酸水凝胶已使用胺化合物进行改性,包括与 2-叠氮基-1-(4'-甲氧基-3'-磺酰胺苯基)-1-丙酮结构相关的化合物,由于其增强的生物活性,在潜在的医学应用中 (Aly 和 El-Mohdy,2015 年).
5. 酸碱催化
- 使用源自类水滑石化合物的 ZnMgAl 催化剂对类似于 1-甲氧基-2-丙醇的化合物进行选择性氧化的研究表明,酸碱催化在合成相关化学物质中具有相关性 (Cheng 等,2008 年).
属性
IUPAC Name |
5-(2-azidopropanoyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHKWKOXWTUWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524857 | |
| Record name | 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone | |
CAS RN |
1189968-86-2 | |
| Record name | 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)











